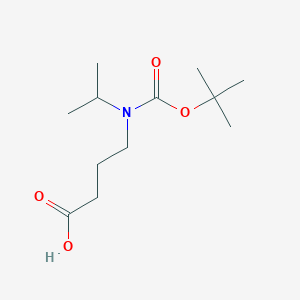

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid typically involves the protection of an amino acid with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by using continuous flow reactors, which allow for precise control of reaction conditions and efficient mixing of reactants. The use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide or DMAP is common in these processes .

Análisis De Reacciones Químicas

Types of Reactions

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the Boc-protected amine.

Major Products Formed

Deprotection: The major product is the free amine after removal of the Boc group.

Substitution: Depending on the electrophile used, various substituted amines or amides can be formed.

Aplicaciones Científicas De Investigación

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.

Biology: In the synthesis of peptide-based drugs and biomolecules.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism by which 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid exerts its effects is primarily through the protection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions, allowing for controlled synthesis of complex molecules. The molecular targets are typically the amine groups in peptides and other organic molecules, and the pathways involved include nucleophilic substitution and deprotection reactions .

Comparación Con Compuestos Similares

Similar Compounds

4-((tert-Butoxycarbonyl)amino)butanoic acid: Similar in structure but without the isopropyl group.

N-Boc-4-iodoaniline: Another Boc-protected compound used in organic synthesis.

Uniqueness

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is unique due to the presence of both the Boc protecting group and the isopropyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Actividad Biológica

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) group, an isopropyl amino moiety, and a butanoic acid backbone. Its molecular formula is C9H17NO4, and it possesses unique properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and enzyme inhibition. The compound's mechanism of action often involves interactions with specific proteins and pathways crucial for cellular functions.

Enzyme Inhibition

One of the primary areas of investigation has been the compound's role as an inhibitor of HSET (KIFC1), a kinesin motor protein involved in mitotic spindle assembly. Studies have shown that modifications to the compound can significantly affect its inhibitory potency. For instance, alterations in the alkyl chain length or substituents on the thiazole ring resulted in substantial changes in activity, with some modifications leading to a 3000-fold reduction in potency .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit HSET activity effectively. For example, a concentration of 15 μM was found to increase multipolar mitoses in centrosome-amplified DLD1 human colon cancer cells, indicating its potential as an antitumor agent .

Table 1: Summary of In Vitro Findings

| Study | Concentration (μM) | Effect Observed |

|---|---|---|

| Study A | 15 | Increased multipolarity in DLD1 cells |

| Study B | Varies | IC50 values ranging from 10 to 50 μM depending on modifications |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has a favorable half-life, with estimates around 215 minutes in mouse plasma stability assays. This stability indicates potential for further development as a therapeutic agent .

The mechanism by which this compound exerts its effects involves binding to HSET and disrupting its function. This interaction is crucial for understanding how the compound can be optimized for enhanced efficacy against cancer cells.

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)13(8-6-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRNBCYAGWDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.